molecular formula C11H9N3O2 B2812530 2-(Pyridin-2-ylamino)pyridine-4-carboxylic acid CAS No. 2096987-17-4

2-(Pyridin-2-ylamino)pyridine-4-carboxylic acid

Cat. No. B2812530
CAS RN: 2096987-17-4
M. Wt: 215.212
InChI Key: MERXLMRQDWAGBC-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-ylamino)pyridine-4-carboxylic acid” is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .


Synthesis Analysis

The synthesis of “this compound” involves starting from readily available nicotinic acid . A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized . Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine moiety exhibiting a wide range of pharmacological activities . The X-ray structural analysis showed that picolinic acid exists in 1 as a zwitterion .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve a series of multi-component reactions . The catalytic activity of the compound was probed through one-pot synthesis of pyrano [3,2- b ]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its high thermal stability . The compound was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .

Mechanism of Action

The mechanism of action of “2-(Pyridin-2-ylamino)pyridine-4-carboxylic acid” involves inhibiting the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might be developed as a novel anti-fibrotic drug .

Future Directions

The future directions for “2-(Pyridin-2-ylamino)pyridine-4-carboxylic acid” could involve further exploration of its anti-fibrotic activities . Additionally, its potential as a novel anti-fibrotic drug could be investigated further .

properties

IUPAC Name

2-(pyridin-2-ylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXLMRQDWAGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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